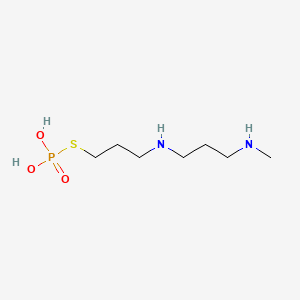
3-(3-methylaminopropylamino)propylsulfanylphosphonic acid
Descripción general
Descripción
3-(3-methylaminopropylamino)propylsulfanylphosphonic acid is an organophosphorus compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiophosphorate group, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methylaminopropylamino)propylsulfanylphosphonic acid typically involves the reaction of methylamine with propylamine and thiophosphoryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CH3NH2+C3H7NH2+PSCl3→CH3NHC3H7NHPSCl2+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and continuous monitoring of the reaction progress are essential to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-methylaminopropylamino)propylsulfanylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different phosphorothioate derivatives.
Substitution: The thiophosphorate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioate oxides, while substitution can produce various substituted thiophosphorates.
Aplicaciones Científicas De Investigación
3-(3-methylaminopropylamino)propylsulfanylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of pesticides, flame retardants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-methylaminopropylamino)propylsulfanylphosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiophosphorate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- Dimethylaminopropylaminopropylthiophosphorate
- Ethylaminopropylaminopropylthiophosphorate
- Propylaminopropylaminopropylthiophosphorate
Comparison: 3-(3-methylaminopropylamino)propylsulfanylphosphonic acid is unique due to its specific combination of methyl and propyl groups attached to the thiophosphorate moiety. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the methyl group can influence the compound’s solubility, stability, and interaction with other molecules.
Propiedades
Número CAS |
82147-31-7 |
|---|---|
Fórmula molecular |
C7H19N2O3PS |
Peso molecular |
242.28 g/mol |
Nombre IUPAC |
3-[3-(methylamino)propylamino]propylsulfanylphosphonic acid |
InChI |
InChI=1S/C7H19N2O3PS/c1-8-4-2-5-9-6-3-7-14-13(10,11)12/h8-9H,2-7H2,1H3,(H2,10,11,12) |
Clave InChI |
RJCFTKZFLQWQQX-UHFFFAOYSA-N |
SMILES |
CNCCCNCCCSP(=O)(O)O |
SMILES canónico |
CNCCCNCCCSP(=O)(O)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
82147-31-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
methylaminopropylaminopropylthiophosphorate WR 151327 WR-151327 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















